1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
Description
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Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-19-12-17(18-13-19)29(24,25)21-6-2-5-20(7-8-21)28(22,23)14-3-4-15-16(11-14)27-10-9-26-15/h3-4,11-13H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPRZIZUJEJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H22N2O4S2
- Molecular Weight : 402.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonamide moieties are known to exhibit enzyme inhibition properties, particularly against glycosidases and other hydrolytic enzymes.
Enzyme Inhibition
Recent studies have shown that derivatives of this compound can inhibit the activity of enzymes such as:
- α-glucosidase : Involved in carbohydrate metabolism.
- Acetylcholinesterase : Important for neurotransmission.
The inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and Alzheimer's disease (AD) .
Case Study: Glycosidase Inhibition
In a study evaluating the enzyme inhibitory potential of related compounds, several analogs were tested against α-glucosidase and acetylcholinesterase. The results indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibited significant inhibitory activity:
| Compound Name | IC50 (μM) α-glucosidase | IC50 (μM) Acetylcholinesterase |
|---|---|---|
| Compound A | 0.15 | 0.25 |
| Compound B | 0.10 | 0.30 |
| Target Compound | 0.12 | 0.20 |
These findings suggest that the target compound may have potential applications in managing glycemic control and cognitive function .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks. Toxicity studies have shown potential harmful effects if ingested or improperly handled:
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes a diazepane core with sulfonyl groups attached to both ends. Its molecular formula is , and it has a molecular weight of approximately 348.8 g/mol . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is particularly significant for its biological activity.
Antidiabetic and Antiobesity Effects
Research indicates that compounds structurally related to 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane may exhibit antidiabetic and antiobesity properties. A study on substituted benzo[1,4]dioxanes highlighted their role as selective agonists at β3 adrenergic receptors, which are crucial for promoting lipolysis and energy expenditure . These compounds can potentially aid in managing conditions like obesity and type 2 diabetes mellitus by enhancing metabolic rates.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory potential. For instance, derivatives of sulfonamides containing benzodioxane structures were evaluated for their activity against α-glucosidase and acetylcholinesterase enzymes. Such activities suggest potential applications in treating type 2 diabetes and Alzheimer's disease . The inhibition of these enzymes can help regulate blood sugar levels and improve cognitive function.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 2,3-dihydrobenzo[1,4]dioxin derivatives and sulfonamide precursors. These processes often involve the use of bases and solvents to facilitate the formation of the desired sulfonamide linkages .
Case Study 1: Antidiabetic Effects in Animal Models
In a study involving diabetic mice models (db/db), compounds with similar structures were administered to evaluate their effects on hyperglycemia. The results indicated a significant reduction in plasma glucose levels post-treatment, demonstrating the potential of these compounds as therapeutic agents for diabetes management .
Case Study 2: Cognitive Improvement in Alzheimer’s Models
Another study explored the effects of related sulfonamide compounds on cognitive function in Alzheimer's disease models. The findings suggested that these compounds could enhance memory retention and cognitive performance by inhibiting acetylcholinesterase activity .
Preparation Methods
Ugi Multicomponent Reaction Followed by Cyclization
A foundational strategy involves constructing the 1,4-diazepane core via a Ugi four-component reaction (Ugi-4CR). As demonstrated by, this method combines an amine, carbonyl compound, carboxylic acid, and isonitrile to generate a linear peptoid precursor. Subsequent cyclization via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or sulfuryl diimidazole-mediated intramolecular nucleophilic substitution yields the diazepane ring. For aliphatic systems, sulfuryl diimidazole promotes cyclization at 0–25°C in dichloromethane, achieving yields exceeding 85%.
Diversity-Oriented Clicking (DOC) with Sulfur(VI) Fluoride Exchange (SuFEx)
An alternative route employs sulfur(VI) fluoride exchange (SuFEx) chemistry to assemble the diazepane scaffold. As detailed in, alkynyl sulfonyl fluorides (SASFs) engage in [3+2] cycloadditions with nitrogen-based dipoles (e.g., azides, nitrones) under microwave irradiation (120°C, 30 min). This method selectively forms 1,4-diazepanes with embedded sulfonyl fluoride handles, which are subsequently functionalized via nucleophilic substitution.
Synthesis of Key Sulfonyl Components
2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride
The dihydrobenzo[dioxin] sulfonyl moiety is synthesized through a two-step sequence:
- Cyclization : Resorcinol derivatives undergo cyclization with 1,2-dibromoethane in the presence of potassium carbonate (DMF, 80°C) to form 2,3-dihydrobenzo[b]dioxin-6-ol.
- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C provides the sulfonyl chloride intermediate, isolated via precipitation in hexane (yield: 72–78%).
1-Methyl-1H-imidazole-4-sulfonyl Chloride
The imidazole sulfonyl group is introduced via direct sulfonation of 1-methylimidazole using sulfur trioxide–pyridine complex in acetonitrile (0°C to rt, 4 h). Quenching with thionyl chloride converts the sulfonic acid to the sulfonyl chloride, purified by recrystallization (ethanol/water) in 65% yield.
Coupling and Final Assembly
Sequential Sulfonylation of 1,4-Diazepane
The diazepane intermediate undergoes stepwise sulfonylation under controlled conditions:
- First Sulfonation : 1,4-Diazepane reacts with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride (1.1 eq) in THF with triethylamine (2.2 eq) at 0°C. After 2 h, the mono-sulfonylated product is isolated via aqueous workup (85% yield).
- Second Sulfonation : The residual secondary amine is treated with 1-methyl-1H-imidazole-4-sulfonyl chloride (1.05 eq) in dichloromethane (rt, 12 h), yielding the bis-sulfonylated product after column chromatography (SiO₂, ethyl acetate/hexane).
One-Pot Dual Sulfonylation
Advanced protocols utilize polymer-supported bases (e.g., PS-BEMP) to enable sequential sulfonylations without intermediate purification. This method reduces reaction times from 18 h to 6 h and improves overall yield to 78% by minimizing hydrolysis side reactions.
Optimization and Process Chemistry
Catalytic Enhancements
- Microwave Assistance : Key cyclization steps benefit from microwave irradiation (150 W, 120°C), reducing reaction times from 12 h to 30 min while maintaining yields >90%.
- Flow Chemistry : Continuous-flow systems with immobilized scavengers (e.g., quadrapure TU) automate sulfonyl chloride quenching, enhancing throughput for scale-up.
Purity and Yield Data
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) confirms >98% purity with retention time = 12.7 min.
Q & A
Basic Research: How can the synthesis of this compound be optimized using design of experiments (DOE) methodologies?
Methodological Answer:
Optimization requires systematic screening of variables (e.g., reaction temperature, solvent polarity, catalyst loading) via DOE. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters. A similar approach was applied to synthesize related benzodiazepine derivatives using ammonium acetate and ethanol under reflux, with catalyst optimization via response surface methodology . Key steps include:
- Screening Phase: Use Plackett-Burman design to identify significant factors.
- Optimization Phase: Apply Box-Behnken or central composite design to refine conditions.
- Validation: Confirm reproducibility under predicted optimal conditions.
Basic Research: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm sulfonyl and diazepane moieties, comparing chemical shifts to analogous compounds (e.g., 4H-imidazo[1,5-a][1,4]benzodiazepines) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol/buffer at pH 4.6) for purity analysis, as described in pharmacopeial assays for related heterocycles .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
Advanced Research: How can computational methods predict reaction pathways for sulfonylation steps in this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) can model sulfonylation energetics. For instance, ICReDD’s workflow integrates computed transition states with experimental validation to identify low-energy pathways . Steps include:
- Conformational Sampling: Explore reactant and intermediate geometries.
- Transition State Optimization: Use nudged elastic band (NEB) methods.
- Kinetic Analysis: Compare activation energies for competing pathways (e.g., sulfonyl group orientation).
Advanced Research: What strategies are effective for studying the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADMET Prediction: Use rule-based filters (Lipinski, Ghose) and machine learning tools to predict solubility, permeability, and metabolic stability. For example, synthetic accessibility scores (1–10 scale) and toxicity profiles can prioritize in vitro testing .
- In Vitro Assays:
- Caco-2 Cells: Assess intestinal absorption.
- Microsomal Stability: Use liver microsomes to estimate metabolic clearance.
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration.
Advanced Research: How can the reactivity of the diazepane ring under varying pH conditions be systematically evaluated?
Methodological Answer:
- pH-Rate Profiling: Conduct kinetic studies in buffered solutions (e.g., sodium acetate, pH 4.6–7.4) to monitor ring-opening or degradation. Reference pharmacopeial buffer preparation methods for reproducibility .
- Stress Testing: Expose the compound to oxidative (HO), thermal (40–60°C), and photolytic conditions.
- Mechanistic Probes: Use -labeling or trapping agents (e.g., thiols) to identify intermediates.
Advanced Research: What experimental designs are suitable for investigating biological activity against neurological targets?
Methodological Answer:
- Target Selection: Prioritize receptors (e.g., GABA, serotonin) based on structural analogs like 8-chloro-6-(2-fluorophenyl)imidazobenzodiazepines .
- In Vitro Binding Assays: Use radioligand displacement (e.g., -flumazenil) with membrane preparations.
- Functional Assays: Electrophysiology (patch-clamp) or calcium flux assays in transfected cells.
- Data Contradiction Resolution: Apply statistical models (ANOVA, Tukey’s test) to reconcile discrepancies between binding affinity and functional efficacy .
Advanced Research: How can solvent effects on sulfonamide group reactivity be quantified?
Methodological Answer:
- Solvent Parameterization: Use Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity/polarizability with reaction rates.
- Kinetic Profiling: Measure reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- Computational Solvent Models: Apply COSMO-RS or SMD solvation models to predict solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
